Furantetracarboxylic acid
Overview
Description
Furantetracarboxylic acid (FTC) is a chemical compound that belongs to the class of furan derivatives. It has gained significant attention in recent years due to its potential applications in scientific research. FTC is a versatile compound that can be synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism Of Action
The mechanism of action of Furantetracarboxylic acid is based on its ability to form complexes with metal ions. It can coordinate with various metal ions, including copper, iron, and zinc. The formation of these complexes results in a change in the fluorescence properties of Furantetracarboxylic acid, making it a useful tool for detecting metal ions in biological systems.
Biochemical And Physiological Effects
Furantetracarboxylic acid has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine. Additionally, Furantetracarboxylic acid has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Advantages And Limitations For Lab Experiments
Furantetracarboxylic acid has several advantages for lab experiments. It is easy to synthesize and has high purity, making it a reliable tool for scientific research. Additionally, it has low toxicity and is stable under various conditions. However, Furantetracarboxylic acid has some limitations, including its limited solubility in water and its sensitivity to light.
Future Directions
There are several future directions for the use of Furantetracarboxylic acid in scientific research. One potential application is in the development of new fluorescent probes for the detection of metal ions in biological systems. Additionally, Furantetracarboxylic acid could be used as a catalyst in new organic synthesis reactions. Furthermore, the use of Furantetracarboxylic acid in photodynamic therapy for cancer treatment could be further explored.
Conclusion:
In conclusion, Furantetracarboxylic acid is a versatile compound that has gained significant attention in scientific research due to its unique properties. It can be synthesized through various methods and has several potential applications in scientific research. The mechanism of action and physiological effects of Furantetracarboxylic acid have been extensively studied, and it has been found to have various biochemical and physiological effects. Although Furantetracarboxylic acid has some limitations, it has several advantages for lab experiments. There are several future directions for the use of Furantetracarboxylic acid in scientific research, which could lead to new discoveries and advancements in various fields.
Synthesis Methods
Furantetracarboxylic acid can be synthesized through various methods, including the reaction of furan-2,5-dicarboxylic acid with thionyl chloride, the reaction of furan-2,5-dicarboxylic acid with oxalyl chloride, and the reaction of furan-2,5-dicarboxylic acid with phosphorus pentachloride. These methods result in the formation of Furantetracarboxylic acid with high yields and purity.
Scientific Research Applications
Furantetracarboxylic acid has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of amino acids, peptides, and proteins. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, Furantetracarboxylic acid has been used as a catalyst in organic synthesis reactions.
properties
IUPAC Name |
furan-2,3,4,5-tetracarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O9/c9-5(10)1-2(6(11)12)4(8(15)16)17-3(1)7(13)14/h(H,9,10)(H,11,12)(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREPGQRTQFRMQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(OC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O9 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285293 | |
Record name | Furantetracarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.11 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furantetracarboxylic acid | |
CAS RN |
20416-04-0 | |
Record name | 2,3,4,5-Furantetracarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20416-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furantetracarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020416040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furantetracarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41309 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Furantetracarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FURANTETRACARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/526V46EZC7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.